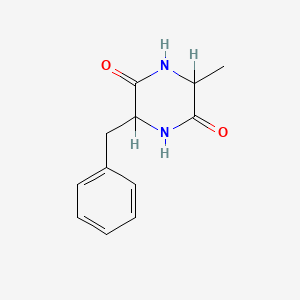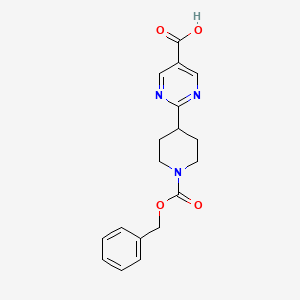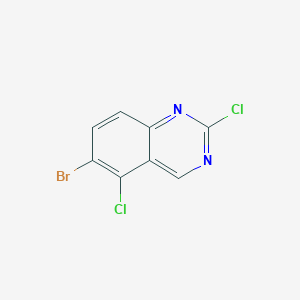
6-Bromo-2,5-dichloroquinazoline
説明
6-Bromo-2,5-dichloroquinazoline is a halogenated quinazoline derivative. Quinazolines are heterocyclic compounds that have found use in various fields, including medicinal chemistry, due to their biological activities. The presence of bromine and chlorine atoms on the quinazoline nucleus can significantly affect the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of halogenated quinazolines can be achieved through various methods. For instance, the Friedländer synthesis is a common approach for incorporating bromoquinoline structures into novel chelating ligands, as described in the synthesis of 6-bromoquinoline derivatives . The Knorr synthesis is another method used for constructing the quinazoline core, which involves the condensation of β-keto esters with bromoaniline, followed by cyclization . These methods highlight the versatility of synthetic approaches in accessing substituted quinazolines.
Molecular Structure Analysis
The molecular structure of halogenated quinazolines is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The addition of halogen atoms can influence the electronic properties of the molecule and its conformation. For example, the crystal structure of a related compound, 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, was determined to crystallize in the triclinic system, with specific unit cell parameters and stabilized by various intermolecular interactions .
Chemical Reactions Analysis
Halogenated quinazolines can undergo a variety of chemical reactions. The presence of bromine and chlorine atoms makes them susceptible to nucleophilic substitution reactions. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione can react with nucleophiles such as water, alcohols, ammonia, and amines to yield different derivatives . These reactions are crucial for further functionalization of the quinazoline core.
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromo-2,5-dichloroquinazoline are influenced by its molecular structure. The halogen atoms contribute to the compound's lipophilicity, which can affect its solubility and reactivity. The electronic effects of the halogens also impact the compound's spectroscopic properties, such as NMR and IR spectra, which are essential for structural characterization . Additionally, the crystal packing and intermolecular interactions in the solid state can be analyzed using techniques like X-ray crystallography .
科学的研究の応用
Synthesis and Pharmacological Activities
6-Bromo-2,5-dichloroquinazoline and its derivatives have been extensively studied for their synthesis and potential pharmacological activities. For instance, research has shown the synthesis of substituted 6-bromoquinazolinones, which demonstrate significant anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer et al., 2010). Another study focused on synthesizing novel 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, highlighting its crystal structure and evaluating its antibacterial properties (Ouerghi et al., 2021).
Anticancer and Antimicrobial Properties
The anticancer properties of 6-bromo-2,5-dichloroquinazoline derivatives have been a subject of interest. A study detailed the Suzuki-Miyaura cross-coupling of 6-bromo-2-styrylquinazolin-4(3H)-ones with arylboronic acids, leading to novel compounds evaluated for their anticancer properties against various human cancer cell lines. Their antimicrobial properties were also assessed against multiple bacteria and fungi strains (Agbo et al., 2015).
Chemical Synthesis and Analysis
In the realm of chemical synthesis, research has explored the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material. This involved studying the Knorr synthesis of 6-bromoquinolin-2(1H)-one and examining the conditions and effects of the synthesis process (Wlodarczyk et al., 2011).
Antiviral Activities
The antiviral activities of 6-bromo-2,5-dichloroquinazoline derivatives have also been a focus, with research demonstrating the synthesis of novel 2,3-disubstitutedquinazolin-4(3H)-ones and their evaluation for in vitro antiviral activity against various viruses (Selvam et al., 2010).
Drug Discovery and Synthesis Improvement
In drug discovery, the compound 5-bromo-2-methylamino-8-methoxyquinazoline, a key intermediate synthesized from 6-bromo-2-fluoro-3-methoxybenzaldehyde, has been improved by introducing a telescoping process, which reduced isolation processes and increased yield (Nishimura & Saitoh, 2016).
Safety and Hazards
将来の方向性
6-Bromo-2,5-dichloroquinazoline is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . Its unique properties enable its application in various fields like drug synthesis, material science, and biological studies. As such, it is expected to continue to draw attention in scientific research and industrial applications.
特性
IUPAC Name |
6-bromo-2,5-dichloroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKJKJUGPOBQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C(=C1Br)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401303431 | |
| Record name | 6-Bromo-2,5-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,5-dichloroquinazoline | |
CAS RN |
1644663-98-8 | |
| Record name | 6-Bromo-2,5-dichloroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1644663-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2,5-dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401303431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



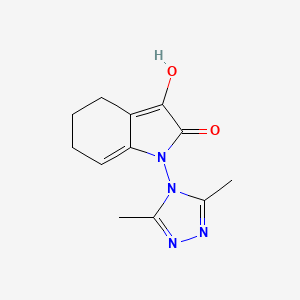
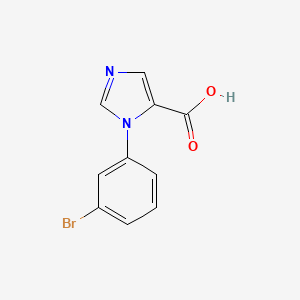
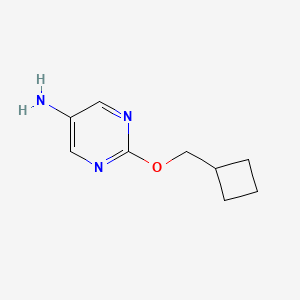
![1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3032335.png)
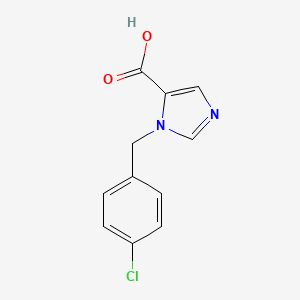
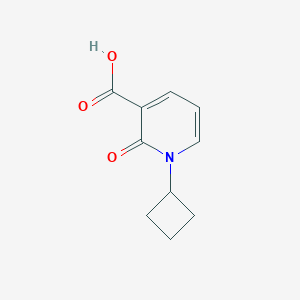

![2-{6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyridine](/img/structure/B3032342.png)

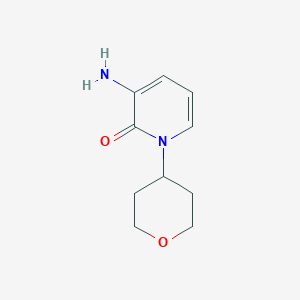
![6-[(Cyclopropylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B3032345.png)

